Structure and molecular weight of 4-Cyclopropyl-2-methylphenylboronic acid
Structure and molecular weight of 4-Cyclopropyl-2-methylphenylboronic acid
Technical Monograph: 4-Cyclopropyl-2-methylphenylboronic Acid
Executive Summary
4-Cyclopropyl-2-methylphenylboronic acid (CAS: 2121514-07-4) is a specialized organoboron building block used primarily in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling. It combines two critical medicinal chemistry motifs: a cyclopropyl group (metabolic stabilizer and conformational restrictor) and an ortho-methyl group (steric modulator).
This guide details its physicochemical properties, synthetic pathways, and handling protocols, addressing the specific stability challenges posed by its ortho-substituted nature.
Physicochemical Profile
| Property | Data | Technical Note |
| CAS Number | 2121514-07-4 | Primary identifier for procurement. |
| Molecular Formula | ||
| Molecular Weight | 176.02 g/mol | Note:[1] Samples often show varying MW in MS due to boroxine trimerization ( |
| Appearance | White to off-white solid | Hygroscopic; tends to clump upon moisture exposure. |
| Solubility | DMSO, Methanol, THF | Limited solubility in non-polar solvents (Hexanes). |
| pKa (Calculated) | ~8.5 - 9.0 | Higher than PhB(OH)₂ due to electron-donating alkyl groups. |
Structural Identity
-
SMILES: CC1=C(C=CC(=C1)C2CC2)B(O)O
-
InChI Key: Unique identifier required for database registration (derived from structure).
Structural Dynamics & Stability (Expert Insight)
Researchers often encounter discrepancies in melting points and mass spectrometry data for this compound. This is due to Boroxine Equilibrium .
The Dehydration Artifact: Like many boronic acids, 4-cyclopropyl-2-methylphenylboronic acid exists in a dynamic equilibrium with its cyclic trimer (boroxine) anhydride. This is accelerated by heat and vacuum drying.
The Ortho-Methyl Effect: The methyl group at the 2-position introduces steric strain (A-strain) relative to the boronic acid moiety. This twists the C-B bond out of planarity with the phenyl ring, slightly reducing the conjugation efficiency but significantly increasing the barrier to protodeboronation compared to non-substituted analogs.
Figure 1: The dynamic equilibrium between the monomeric acid and the boroxine trimer. Analytical samples often contain mixtures of both.
Synthetic Methodology
The most reliable synthesis utilizes a Metal-Halogen Exchange followed by borate trapping. This route avoids the harsh conditions of direct electrophilic borylation.
Protocol: Lithium-Halogen Exchange Route
Precursor: 1-Bromo-4-cyclopropyl-2-methylbenzene.
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a 3-neck flask; flush with Argon.
-
Solvation: Dissolve the aryl bromide (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 mins.
-
Critical Control: Temperature must remain < -70°C to prevent benzylic deprotonation at the methyl group.
-
-
Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) rapidly.
-
Hydrolysis: Warm to room temperature (RT). Quench with 1M HCl. Stir for 1 hour.
-
Purification: Extract with EtOAc. The crude product is often a waxy solid. Recrystallize from Acetonitrile/Water to hydrolyze any residual esters.
Figure 2: Synthetic pathway via Cryogenic Lithiation.
Applications in Drug Discovery
This molecule is a strategic building block for two reasons:
-
The "Magic Methyl" Effect: The ortho-methyl group restricts rotation of the phenyl ring when coupled to a scaffold. This can lock a drug molecule into its bioactive conformation, potentially boosting potency by reducing the entropic penalty of binding.
-
Cyclopropyl Bioisostere: The cyclopropyl group serves as a lipophilic, metabolically stable replacement for an isopropyl or ethyl group. It resists CYP450 oxidation better than linear alkyl chains.
Standard Coupling Protocol (Suzuki-Miyaura):
-
Catalyst: Pd(dppf)Cl₂·DCM (Load: 3-5 mol%)
-
Base: K₃PO₄ (2.0 eq) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Temp: 80-100°C.
-
Note: Due to the steric bulk of the ortho-methyl, reaction times may be longer (4-12 hrs) compared to non-hindered boronic acids.
Quality Control & Analytical Expectations
When validating the identity of synthesized or purchased batches, use the following reference data:
| Technique | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 7.8 - 8.0 ppm (s, 2H) | B(OH)₂ protons. Broad singlet. Disappears with D₂O shake. |
| δ 7.0 - 7.6 ppm (m, 3H) | Aromatic protons (ABC system due to substitution). | |
| δ 2.4 - 2.5 ppm (s, 3H) | Ortho-Methyl. Distinct singlet. | |
| δ 1.8 - 1.9 ppm (m, 1H) | Cyclopropyl methine (CH). | |
| δ 0.6 - 1.0 ppm (m, 4H) | Cyclopropyl methylene (CH₂) protons (high field). | |
| HPLC Purity | > 97% (254 nm) | Check for protodeboronated byproduct (1-cyclopropyl-3-methylbenzene). |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry.
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4] Journal of the American Chemical Society.[5]
-
PubChem Compound Summary. (n.d.). 4-Cyclopropyl-2-methylphenylboronic acid.[2][6][7] National Center for Biotechnology Information.
Sources
- 1. 179251-29-7|(4-(Cyclopropylmethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. (4-cyclopropyl-2-methylphenyl)boronic acid - CAS:2121514-07-4 - 孚可科技(上海)有限公司 [forcbio.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. audreyli.com [audreyli.com]
- 6. 4-Cyclopropyl-2-methylphenylboronic acid [sigmaaldrich.com]
- 7. 4-Cyclopropyl-2-methylphenylboronic acid | 2121514-07-4 [amp.chemicalbook.com]
